molecular formula C5H3BrN4O B13102933 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 56892-17-2

6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B13102933
CAS No.: 56892-17-2
M. Wt: 215.01 g/mol
InChI Key: QMJCYAJALKLMKQ-UHFFFAOYSA-N
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Description

6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position of the triazolopyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

The use of microwave irradiation and eco-friendly conditions makes this compound suitable for large-scale production with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The hydroxyl group at the 7th position can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Condensation: Reagents such as aldehydes and ketones can be used under acidic or basic conditions to form condensation products.

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines and various condensation derivatives, which can exhibit diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

56892-17-2

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

6-bromo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C5H3BrN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)

InChI Key

QMJCYAJALKLMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)Br

Origin of Product

United States

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